Crystal Structure Validation: 3-Hydroxy-PDKA Acid Co-crystallized with M. tuberculosis Malate Synthase (PDB 6APZ) at 2.25 Å Resolution
The 3-hydroxy-phenyldiketoacid (the free acid form of the target compound) has been co-crystallized in complex with Mycobacterium tuberculosis malate synthase (GlcB) and its structure deposited as PDB 6APZ at 2.25 Å resolution by the Sacchettini group [1]. This provides direct structural validation that the 3-hydroxyphenyl substitution is compatible with occupancy of the GlcB active site, engaging the anion-π interaction network that guides PDKA inhibitor binding [2]. In contrast, no comparable co-crystal structures exist for the 4-hydroxy (para), 2-hydroxy (ortho), or 3-methoxy positional isomers in complex with this target. The parent unsubstituted PDKA co-structure (PDB 3S9I with 2,4-dioxo-4-phenylbutanoic acid, resolution 1.90 Å) demonstrates binding but lacks the additional hydrogen-bonding capability of the 3-hydroxy substituent [3]. The existence of PDB 6APZ constitutes direct structural evidence that the 3-hydroxy meta substitution is tolerated within the GlcB active site architecture, a prerequisite for structure-guided optimization.
| Evidence Dimension | Crystal structure availability with Mtb malate synthase (GlcB) |
|---|---|
| Target Compound Data | PDB 6APZ: 3-hydroxy-phenyldiketoacid bound to GlcB at 2.25 Å resolution (deposited 2017, released 2018) |
| Comparator Or Baseline | Parent PDKA: PDB 3S9I (2,4-dioxo-4-phenylbutanoic acid, 1.90 Å); 3-Br-PDKA: PDB 3SAZ (2.04 Å). No PDB entries exist for 4-OH, 2-OH, or 3-OCH3 PDKA congeners. |
| Quantified Difference | 3-OH-PDKA co-crystal structure available; 4-OH, 2-OH, and 3-OCH3 PDKA co-crystal structures absent from the PDB |
| Conditions | X-ray diffraction; Mtb GlcB C619A mutant enzyme; ligand: (2Z)-2-hydroxy-4-(3-hydroxyphenyl)-4-oxobut-2-enoic acid (ChemComp BQ4) |
Why This Matters
The availability of a high-resolution co-crystal structure uniquely enables structure-guided optimization of the 3-hydroxy scaffold, a capability not available for other hydroxyphenyl positional isomers, making this compound the preferred starting point for rational, structure-based anti-tubercular drug design.
- [1] RCSB PDB. 6APZ: Crystal structure of Mycobacterium tuberculosis malate synthase in complex with 3-hydroxy-phenyldiketoacid. Deposited: 2017-08-18, Released: 2018-08-22. Resolution: 2.25 Å. View Source
- [2] Ellenbarger JF, Krieger IV, Huang HL, Gómez-Coca S, Ioerger TR, Sacchettini JC, Wheeler SE, Dunbar KR. Anion-π Interactions in Computer-Aided Drug Design: Modeling the Inhibition of Malate Synthase by Phenyl-Diketo Acids. J Chem Inf Model. 2018;58(10):2085-2091. PMID: 30137983. View Source
- [3] RCSB PDB. 3S9I: Crystal structure of Mycobacterium tuberculosis malate synthase in complex with 2,4-dioxo-4-phenylbutanoic acid inhibitor. Deposited: 2011-06-01. Resolution: 1.90 Å. Krieger IV, Sun Q, Sacchettini JC. View Source
